N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16N6O2S3 and its molecular weight is 468.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a green ultrasound synthesis process that involves the 1,3-dipolar cycloaddition reaction, yielding derivatives with promising antimicrobial activities. This method offers significant reductions in reaction times and higher yields under ultrasound irradiation, showcasing an efficient synthesis route for such complex molecules (Rezki, 2016).
Biological Activities and Applications
- Antimicrobial Activity: The compound and its derivatives exhibit promising antimicrobial properties against a variety of gram-positive, gram-negative bacteria, and fungal strains. This highlights its potential as a lead compound in developing new antimicrobial agents (Rezki, 2016).
- Anti-inflammatory Activity: Certain derivatives have been investigated for their anti-inflammatory activity and showed significant potential, including inhibition of p38α MAP kinase, a key enzyme in inflammatory processes. This suggests its utility in designing new anti-inflammatory drugs (Tariq et al., 2018).
- Anticancer Potential: Various synthesized derivatives have demonstrated anticancer activity against multiple cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. This indicates the compound's relevance in cancer research and therapy development (Havrylyuk et al., 2010).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S3/c1-25-16(10-26-13-7-3-5-9-15(13)31-20(26)28)23-24-19(25)29-11-17(27)22-18-21-12-6-2-4-8-14(12)30-18/h2-9H,10-11H2,1H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLDMKOSJUYUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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